molecular formula C10H9ClN2O B2507897 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol CAS No. 1955547-84-8

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol

Cat. No.: B2507897
CAS No.: 1955547-84-8
M. Wt: 208.65
InChI Key: FIVVLTWHEGDZCW-UHFFFAOYSA-N
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Description

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, attached to a phenol moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol typically involves the formation of the pyrazole ring followed by its attachment to the phenol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a substituted aniline can be reacted with chloroacetyl chloride in the presence of a base like triethylamine, followed by cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(1H-pyrazol-3-yl)phenol
  • 2-chloro-4-[(1E)-2-(1-methyl-1H-pyrazol-5-yl)diazenyl]phenol

Uniqueness

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-(4-chloro-5-methylpyrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-8(11)6-12-13(7)9-4-2-3-5-10(9)14/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVVLTWHEGDZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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